molecular formula C11H11FN2O2 B2646385 N1-allyl-N2-(3-fluorophenyl)oxalamide CAS No. 882766-66-7

N1-allyl-N2-(3-fluorophenyl)oxalamide

Cat. No. B2646385
CAS RN: 882766-66-7
M. Wt: 222.219
InChI Key: UUMQCDJNVNJLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(3-fluorophenyl)oxalamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

1. Novel Synthetic Approaches and Catalysis

  • Mamedov et al. (2016) developed a novel synthetic route for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yield, operationally simple approach for synthesizing oxalamides and anthranilic acid derivatives, which may be applicable to N1-allyl-N2-(3-fluorophenyl)oxalamide synthesis (Mamedov et al., 2016).
  • Hollingworth and Gouverneur (2012) discussed the extensive development of transition metal-catalyzed transformations using fluorinating reagents. The techniques mentioned could be relevant for introducing fluorine atoms or modifying the N1-allyl-N2-(3-fluorophenyl)oxalamide molecule (Hollingworth & Gouverneur, 2012).

2. Chemical Modification and Binding Studies

  • Milius et al. (1991) detailed the synthesis and pharmacological characterization of a series of N-substituted 3-(4-fluorophenyl)tropane derivatives. While not directly related to N1-allyl-N2-(3-fluorophenyl)oxalamide, the methods and binding characteristics explored could offer insights into the binding properties and potential modifications of N1-allyl-N2-(3-fluorophenyl)oxalamide (Milius et al., 1991).

3. Fluorescence and Imaging Applications

  • Gong et al. (2022) developed a Pd2+-free near-infrared fluorescent probe CORM3-AE based on allyl ether isomerization for tracking CORM-3 in live cells and animals. This innovative approach may inspire the use of N1-allyl-N2-(3-fluorophenyl)oxalamide in the design of fluorescent probes or imaging agents (Gong et al., 2022).
  • Yu et al. (2018) reported two novel ICT fluorophores with potential for imaging living cells. While not directly about N1-allyl-N2-(3-fluorophenyl)oxalamide, the study demonstrates the feasibility of using certain chemical structures for bioimaging, which could be relevant for the compound (Yu et al., 2018).

properties

IUPAC Name

N'-(3-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQCDJNVNJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(3-fluorophenyl)oxalamide

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